![molecular formula C21H17ClN2O3 B2943721 4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946245-67-6](/img/structure/B2943721.png)
4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
“4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a benzamide derivative bearing heterocyclic furan and piperazine ring . It has a molecular formula of C21H17ClN2O3 and a molecular weight of 380.83.
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Initial 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis
The spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS corroborated the proposed molecular structures of the final compounds . The EI-MS spectrum well supported the molecular formula of this compound as C24H25N3O3 with a mass of m/z of 403 .Chemical Reactions Analysis
The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient, and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .Physical And Chemical Properties Analysis
The compound was collected as a brown liquid after extraction using chloroform as a solvent with a 90% yield . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources.Scientific Research Applications
For additional details, you can find the compound information on Sigma-Aldrich’s website:
- 4-CHLORO-N- (2-FURAN-2-YL-1- (4-METHYL-PIPERIDINE-1-CARBONYL)-VINYL)-BENZAMIDE
- 4-CHLORO-N- (1- ((4-CHLOROANILINO)CARBONYL)-2- (2-FURYL)VINYL)BENZAMIDE
- 4-CHLORO-N- (2-FURAN-2-YL-1- (3-METHOXY-PROPYLCARBAMOYL)-VINYL)-BENZAMIDE
Additionally, if you’re interested in the benzylic position in organic chemistry, Khan Academy provides a helpful video on reactions at the benzylic position . 🧪🔬
Future Directions
While the sources do not provide specific future directions for this compound, it’s clear that benzamide derivatives, including this one, have potential in various fields due to their bioactive nature. They could be further explored for their potential applications in pharmaceuticals, engineering, and polymer fields .
properties
IUPAC Name |
4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-16-7-5-14(6-8-16)20(25)23-17-9-10-18-15(13-17)3-1-11-24(18)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWZOYIDJBBDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
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